molecular formula C11H11IO2 B12579893 Ethyl 2-iodo-3-phenylprop-2-enoate CAS No. 201221-74-1

Ethyl 2-iodo-3-phenylprop-2-enoate

Cat. No.: B12579893
CAS No.: 201221-74-1
M. Wt: 302.11 g/mol
InChI Key: NVVFDHZCRHFSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-iodo-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by an iodine substituent at the β-carbon and a phenyl group at the α-position. This compound belongs to the class of functionalized enoates, which are pivotal intermediates in organic synthesis, particularly in Michael additions, cycloadditions, and cross-coupling reactions. The iodine atom introduces unique reactivity due to its polarizability and ability to participate in halogen bonding, which can influence both molecular packing in crystals and chemical transformations .

Properties

CAS No.

201221-74-1

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

ethyl 2-iodo-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11IO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

NVVFDHZCRHFSEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-3-phenylprop-2-enoate can be synthesized through the iodination of cinnamaldehyde. The process involves the reaction of cinnamaldehyde with molecular iodine in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product, 2-iodo-3-phenylprop-2-enal, is then subjected to olefination-dehydrohalogenation to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination and subsequent esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen bromide can produce a bromoalkane.

Scientific Research Applications

Ethyl 2-iodo-3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-iodo-3-phenylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond play crucial roles in its chemical behavior. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electronic Effects: The iodine substituent in Ethyl 2-iodo-3-phenylprop-2-enoate enhances electrophilicity at the β-carbon compared to cyano or methoxy groups, facilitating nucleophilic attacks (e.g., in Michael additions) .
  • Crystal Packing: Halogen bonding involving the iodine atom may promote distinct supramolecular architectures, contrasting with hydrogen-bond-dominated networks in cyano/methoxy analogs (e.g., Etter’s graph set analysis for H-bond patterns) .
  • Biological Relevance: Cyano-substituted analogs are more prevalent in drug discovery due to their hydrogen-bonding capacity with biological targets, whereas iodine derivatives are understudied in pharmacological contexts .
Crystallographic and Computational Tools

Structural data for related compounds were determined using SHELX (e.g., SHELXL for refinement) and visualized via ORTEP-III, emphasizing planar geometries and substituent-induced torsional deviations . For example, Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate exhibits minimal deviation from planarity (torsion <5°), while methoxy-substituted derivatives show greater conformational flexibility due to steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.